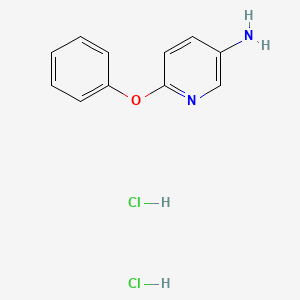

6-Phenoxypyridin-3-amine dihydrochloride

Description

BenchChem offers high-quality 6-Phenoxypyridin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenoxypyridin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-phenoxypyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.2ClH/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10;;/h1-8H,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXICMOPVQECRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-67-2 |

Source

|

| Record name | 6-phenoxypyridin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Phenoxypyridin-3-amine dihydrochloride chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 6-Phenoxypyridin-3-amine dihydrochloride , a critical intermediate in the development of kinase inhibitors and agrochemicals.

Part 1: Executive Summary & Scaffold Analysis

6-Phenoxypyridin-3-amine (CAS: 25194-67-6 for free base) is a privileged pharmacophore in medicinal chemistry, serving as a key building block for type II kinase inhibitors. Its structural utility lies in the ether-linked phenoxy group , which often occupies the hydrophobic back pocket of kinase enzymes (e.g., c-Met, BTK), while the 3-amino group provides a versatile handle for coupling to hinge-binding motifs.[1]

The dihydrochloride salt form is preferred in process chemistry due to its enhanced crystallinity, water solubility, and long-term stability compared to the oxidation-prone free amine.[1]

Core Chemical Identity

| Property | Specification |

| IUPAC Name | 6-phenoxypyridin-3-amine dihydrochloride |

| Common Synonyms | 3-Amino-6-phenoxypyridine 2HCl; 2-Phenoxy-5-aminopyridine dihydrochloride |

| Molecular Formula | C₁₁H₁₀N₂O[2][3] · 2HCl |

| Molecular Weight | 259.13 g/mol (Salt); 186.21 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid (Salt); Yellow solid (Free Base) |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| pKa (Calc.) | ~5.8 (Pyridine N), ~3.5 (Aniline N) |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 6-phenoxypyridin-3-amine dihydrochloride follows a robust three-stage workflow: Nucleophilic Aromatic Substitution (SNAr) , Catalytic Hydrogenation , and Salt Formation .[1]

Reaction Pathway Visualization

The following diagram illustrates the industrial route from 2-chloro-5-nitropyridine.

Caption: Figure 1. Step-wise synthesis of 6-phenoxypyridin-3-amine dihydrochloride via SNAr and hydrogenation.

Detailed Experimental Protocol

Step 1: Preparation of 2-Phenoxy-5-nitropyridine

-

Reagents: Dissolve 2-chloro-5-nitropyridine (1.0 eq) and phenol (1.1 eq) in DMF.

-

Base: Add anhydrous K₂CO₃ (1.5 eq) to scavenge HCl.

-

Conditions: Heat to 80–90°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the chloropyridine.

-

Workup: Pour reaction mixture into ice water. Filter the precipitated yellow solid (2-phenoxy-5-nitropyridine).[4] Wash with water and dry.[1]

Step 2: Reduction to Free Amine

-

Catalysis: Suspend the nitro intermediate in Methanol/THF (1:1). Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon or 30 psi) at RT for 12 hours.

-

Purification: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the crude amine as a dark yellow oil/solid.

Step 3: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the crude amine in minimal isopropanol (iPrOH) or ethyl acetate.

-

Acidification: Dropwise add 4M HCl in dioxane or concentrated aqueous HCl (excess, >2.5 eq) at 0°C.

-

Isolation: A white precipitate forms immediately.[1] Stir for 30 mins, filter, and wash with cold diethyl ether to remove colored impurities.

-

Drying: Dry under vacuum at 40°C. Yield: Typically >85% from nitro intermediate.[1]

Part 3: Reactivity & Functionalization

The 3-amino group is the primary vector for chemical modification. The 6-phenoxy ring acts as an electron-donating group (via resonance), making the pyridine nitrogen more basic and the 3-amine highly nucleophilic.

Key Transformations[1]

-

Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amide-linked kinase inhibitors.

-

Urea Formation: Reacts with isocyanates to form urea derivatives (common in c-Met inhibitors like Foretinib analogs).

-

Sandmeyer Reaction: The amino group can be converted to a halide (Cl, Br, I) via diazonium salts for further cross-coupling (Suzuki/Buchwald).[1]

Stability Considerations[1]

-

Oxidation: The free base amine oxidizes slowly in air, turning dark brown (N-oxide formation).[1] The dihydrochloride salt effectively blocks this pathway by protonating the amine and pyridine nitrogen.

-

Hygroscopicity: The dihydrochloride salt is moderately hygroscopic; store in a desiccator.

Part 4: Applications in Drug Discovery

This scaffold is ubiquitous in Type II Kinase Inhibitors , which bind to the inactive conformation (DFG-out) of kinases.[1]

Mechanism of Action (c-Met/Axl/VEGFR)

The 6-phenoxypyridine moiety typically occupies the hydrophobic pocket adjacent to the ATP-binding site. The ether oxygen can engage in weak H-bonding or conformational locking, while the pyridine ring stacks against hydrophobic residues (e.g., the "gatekeeper" residue).[1]

Case Study: c-Met Inhibitor Design In the design of c-Met inhibitors, the 3-amino group is often derivatized into a urea linkage (e.g., reacting with a phenyl isocyanate). This urea forms a critical "dual hydrogen bond" anchor with the kinase hinge region (Glu/Asp residues).

Caption: Figure 2. Pharmacophore mapping of the 6-phenoxypyridin-3-amine scaffold in kinase active sites.

Part 5: References

-

Synthesis of 2-chloro-5-nitropyridine derivatives: Google Patents. (2019). "Preparation method of high-yield 2-chloro-5-nitropyridine." .[1]

-

Kinase Inhibitor Applications: World Intellectual Property Organization. (2016).[1] "Thiazolyl-containing compounds for treating proliferative diseases." .[1]

-

Chemical Properties & Safety: PubChem. (n.d.).[1] "N-phenoxypyridin-3-amine Compound Summary." .[1]

-

Agrochemical Scaffolds: MDPI. (2013).[1] "Advancement of Phenoxypyridine as an Active Scaffold for Pesticides." .[1]

-

Salt Formation Protocols: ResearchGate. (2011).[1] "Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride" (Analogous salt formation method). .[1]

Sources

- 1. CN102762534A - Arylsulfone derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. HMGCR | Inhibitor | Ambeed.com [ambeed.com]

- 4. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Synthesis Guide: 6-Phenoxypyridin-3-amine Dihydrochloride

Executive Summary

This technical guide details the robust synthesis of 6-Phenoxypyridin-3-amine dihydrochloride , a critical pharmacophore often utilized in the development of c-Met and BTK kinase inhibitors.

The selected route prioritizes regioselectivity and scalability . Unlike direct amination of halopyridines, which suffers from catalyst deactivation and poor yields, this protocol utilizes a Nucleophilic Aromatic Substitution (

Key Advantages of this Route:

-

High Regiofidelity: The 2-chloro-5-nitropyridine substrate directs nucleophilic attack exclusively to the 2-position.

-

Scalability: Avoids expensive palladium catalysts in the C-O bond formation step.

-

Purification: Intermediates are highly crystalline, allowing for filtration-based purification rather than chromatography.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the target molecule at the salt formation step, followed by the reduction of the nitro group, and finally the ether linkage.

Figure 1: Retrosynthetic disconnection showing the conversion of precursors to the final dihydrochloride salt.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Phenoxy-5-nitropyridine

Reaction Type: Nucleophilic Aromatic Substitution (

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | 158.54 | 1.0 | Electrophile |

| Phenol | 94.11 | 1.05 | Nucleophile |

| Potassium Carbonate (

Protocol:

-

Charge: To a dry reactor equipped with mechanical stirring and a nitrogen inlet, charge 2-Chloro-5-nitropyridine (1.0 equiv) and Phenol (1.05 equiv).

-

Solvation: Add anhydrous DMF (10 volumes relative to limiting reagent). Stir until fully dissolved.

-

Base Addition: Add

(1.5 equiv) in a single portion. The reaction is exothermic; monitor internal temperature. -

Reaction: Heat the slurry to 80°C for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: 20% EtOAc/Hexanes).

-

Endpoint: <1% remaining 2-Chloro-5-nitropyridine.

-

-

Workup: Cool the mixture to 20°C. Pour the reaction mass slowly into Ice Water (30 volumes) with vigorous stirring. The product will precipitate as a yellow solid.[1]

-

Isolation: Filter the solid. Wash the cake with water (

vol) to remove residual DMF and inorganic salts. -

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 85–92%

-

Appearance: Yellow crystalline solid.

-

Stage 2: Reduction to 6-Phenoxypyridin-3-amine

Reaction Type: Catalytic Hydrogenation

Mechanism: Heterogeneous catalysis reducing

Reagents & Stoichiometry:

| Reagent | Equiv. / Loading | Role |

|---|---|---|

| 2-Phenoxy-5-nitropyridine | 1.0 | Substrate |

| 10% Pd/C (50% wet) | 10 wt% | Catalyst |

| Hydrogen (

Protocol:

-

Charge: In an autoclave or hydrogenation flask, dissolve 2-Phenoxy-5-nitropyridine in MeOH .

-

Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C . Caution: Pyrophoric when dry.

-

Hydrogenation: Purge the vessel with Nitrogen (

), then Hydrogen ( -

Monitoring: Monitor consumption of starting material. The yellow color of the nitro compound will fade to colorless/pale brown.

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine oil/solid.

-

Note: The free base is sensitive to oxidation; proceed immediately to salt formation or store under inert gas.

-

Stage 3: Formation of 6-Phenoxypyridin-3-amine Dihydrochloride

Reaction Type: Acid-Base Salt Formation Rationale: The dihydrochloride salt significantly improves water solubility and shelf-stability compared to the free amine.

Protocol:

-

Dissolution: Dissolve the crude 6-Phenoxypyridin-3-amine (from Stage 2) in Ethyl Acetate (EtOAc) (10 volumes). Cool to 0–5°C.

-

Acidification: Dropwise add 4M HCl in Dioxane (2.5 equiv).

-

Observation: A white to off-white precipitate will form immediately.

-

Why Dioxane/HCl? Anhydrous conditions prevent the formation of sticky hydrates.

-

-

Maturation: Stir the slurry at 0–5°C for 1 hour to ensure complete salt formation.

-

Isolation: Filter the solid under a nitrogen stream (hygroscopic).

-

Washing: Wash with cold EtOAc (

) and then pentane ( -

Drying: Dry under high vacuum at 40°C. Store in a desiccator.

Final Product Specifications:

-

Appearance: White to off-white powder.

-

Identity:

H NMR (DMSO- -

Purity: >98% (HPLC).

Process Workflow Diagram

Figure 2: Step-by-step process flow from starting material to final salt.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact | Mitigation |

| Reaction Temp (Stage 1) | Too low: Incomplete conversion. Too high: Impurity formation (bis-phenoxy). | Use jacketed reactor with PID control. | |

| Water Content (Stage 1) | <0.5% | Water competes with phenol, forming 2-hydroxy-5-nitropyridine impurity. | Use anhydrous DMF and dry |

| Pd/C Handling | Inert Atmosphere | Fire hazard. Deactivation of catalyst.[1] | Wet catalyst with water/toluene before adding solvent. |

| HCl Stoichiometry | 2.2 – 2.5 equiv | <2.0 eq: Monohydrochloride mixture. >3.0 eq: Excess acid entrapment. | Titrate HCl solution or use pre-packaged anhydrous reagents. |

Safety & Hazards

-

2-Chloro-5-nitropyridine: Strong skin sensitizer and irritant. Handle in a fume hood.

-

Phenol: Corrosive and toxic by absorption. rapid systemic toxicity. Use Silver Shield® gloves.

-

Palladium on Carbon: Pyrophoric when dry. Keep wet.

-

Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of autoclave equipment.

References

-

Preparation of 2-chloro-5-nitropyridine

- Source: ChemicalBook & Patent Literature.

-

URL:

-

Nucleophilic Aromatic Substitution (SnAr)

- Context: General protocol for displacing chloropyridines with phenols using carbon

- Source:Organic Chemistry Portal - Nucleophilic Arom

-

URL:

-

Catalytic Hydrogenation of Nitroarenes

-

Amine Salt Formation

Sources

- 1. EP0560406A1 - Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and new 2,5-diamino-6-nitro-pyridine derivatives - Google Patents [patents.google.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

The 6-Phenoxypyridin-3-amine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of biologically active agents, earning them the designation of "privileged scaffolds." The 6-phenoxypyridin-3-amine core is a prime example of such a structure. As a bioisostere of diaryl ethers, the phenoxypyridine motif offers a unique combination of properties: it possesses enhanced metabolic stability, favorable lipid solubility, and the capacity for improved cell membrane penetration.[1][2] The embedded pyridine ring, a nitrogen-containing heterocycle, introduces polarity and a site for hydrogen bonding, which can significantly enhance target engagement and optimize pharmacokinetic profiles.[2] This guide, intended for drug discovery professionals, will provide a comprehensive overview of the synthesis, biological activities, and analytical evaluation of compounds derived from the 6-phenoxypyridin-3-amine scaffold, with a particular focus on its prominent role in the development of protein kinase inhibitors.

Strategic Synthesis of the 6-Phenoxypyridin-3-amine Core and Its Derivatives

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery, as it allows for the systematic exploration of structure-activity relationships (SAR). The 6-phenoxypyridin-3-amine core can be constructed through several reliable synthetic routes, followed by diverse derivatization strategies.

Core Scaffold Synthesis: A Representative Pathway

A common and logical approach to the synthesis of the 6-phenoxypyridin-3-amine core involves a two-step process starting from a readily available dihalopyridine. The causality behind this choice lies in the differential reactivity of the halogen atoms on the pyridine ring, which allows for selective and sequential substitution.

Step 1: Nucleophilic Aromatic Substitution (SNAr) The synthesis often commences with a di-substituted pyridine, such as 2-chloro-5-nitropyridine. The chlorine atom at the 2-position is highly activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 5-position. This allows for a regioselective reaction with phenol in the presence of a base (e.g., potassium carbonate) to form the phenoxy ether linkage.

Step 2: Reduction of the Nitro Group The resulting 2-phenoxy-5-nitropyridine intermediate is then subjected to reduction. A variety of reducing agents can be employed, such as tin(II) chloride (SnCl2) in an acidic medium, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).[3] This efficiently converts the nitro group to the desired 3-amino functionality, yielding the 6-phenoxypyridin-3-amine scaffold.

Caption: A representative synthetic route to the 6-phenoxypyridin-3-amine core.

Derivatization Strategies: Exploring Chemical Space

The true power of this scaffold lies in its potential for derivatization at multiple positions to modulate biological activity and physicochemical properties.

-

Amine Functionalization: The 3-amino group is a key handle for derivatization. It can readily undergo reactions such as acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents.[4] These modifications are often crucial for establishing key interactions with the target protein.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It has been successfully used to couple the 3-amino group of a phenoxypyridine derivative with various aryl or heteroaryl halides, significantly expanding the accessible chemical space.[5]

-

Ring Substitutions: Modifications on both the pyridine and phenoxy rings can fine-tune the electronic and steric properties of the molecule. Halogenation, for example, can alter binding interactions and metabolic stability.

A Spectrum of Biological Activity: From Kinase Inhibition to Neuro-Applications

The 6-phenoxypyridin-3-amine scaffold has been successfully incorporated into molecules targeting a diverse range of biological pathways, demonstrating its versatility.

Dominance in Kinase Inhibition

A primary application of this scaffold is in the development of protein kinase inhibitors for oncology and inflammatory diseases. The aminopyridine portion of the scaffold is particularly adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for many potent inhibitors.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for B-cell malignancies like mantle cell lymphoma.[6] A series of novel BTK inhibitors based on a 3-(6-phenoxypyridin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine core has been developed.[6]

-

Mechanism of Action: These compounds act as ATP-competitive inhibitors. The aminopyridine nitrogen and the exocyclic amine are predicted to form hydrogen bonds with the hinge region residues (e.g., Met477 in BTK), while the phenoxy group extends into a hydrophobic pocket. Substituents on the pyrazole ring can be modified to optimize potency and selectivity.

Caption: Key interactions of a 6-phenoxypyridin-3-amine-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights for BTK Inhibitors Systematic modification of the scaffold has yielded crucial insights for optimizing BTK inhibition.[6]

| Compound ID | R Group (at pyrazole N1) | BTK IC50 (nM) | Z138 Cell Proliferation IC50 (µM) |

| Ibrutinib | - | 11.2 | 0.08 |

| 13a | H | 125.6 | 1.12 |

| 13d | 2-hydroxyethyl | 26.5 | 0.21 |

| 13e | 2-morpholinoethyl | 15.3 | 0.02 |

| 13g | 2-(4-methylpiperazin-1-yl)ethyl | 18.7 | 0.05 |

Data sourced from reference[6].

The SAR data clearly indicates that substitution at the N1 position of the pyrazole ring is critical for potency. Small, polar, and basic substituents, such as the 2-morpholinoethyl group in compound 13e , lead to a significant increase in both enzymatic and cellular potency, surpassing that of the approved drug Ibrutinib in cellular assays.[6] This is likely due to favorable interactions in the solvent-exposed region of the ATP-binding site, which can also enhance solubility and other drug-like properties.

Other Therapeutic Areas

-

Neurodegenerative Diseases: Derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have shown high affinity and selectivity for aggregated α-synuclein, a hallmark of Parkinson's disease. These compounds are being developed as PET imaging agents to diagnose and monitor disease progression.[5]

-

Anti-inflammatory and Antiproliferative Agents: The broader class of 6-aryl-3-amino-thieno[2,3-b]pyridines, a related scaffold, has demonstrated potent inhibition of nitric oxide (NO) production, indicating anti-inflammatory potential.[7] Additionally, various aminopyridine derivatives exhibit antiproliferative activity against cancer cell lines.[8]

Essential Experimental Protocols for Scaffold Evaluation

A robust and reproducible set of assays is crucial for characterizing the biological activity of novel compounds. The following protocols are foundational for evaluating derivatives of the 6-phenoxypyridin-3-amine scaffold.

Workflow for Evaluating Novel Derivatives

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a framework for measuring the ability of a compound to inhibit a specific protein kinase. The Transcreener® ADP² Kinase Assay is a common, universal method that detects the ADP produced during the kinase reaction.[9]

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced. A fluorescent tracer is displaced from an antibody by the ADP generated, leading to a change in fluorescence polarization. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a stock solution of the kinase of interest at a concentration that produces a linear reaction rate.

-

Prepare a stock solution of the appropriate substrate (peptide or protein) and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[9]

-

Prepare serial dilutions of the test compound (typically in DMSO) and a DMSO-only control.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO control.

-

Add 5 µL of a kinase/substrate mixture to each well.

-

Initiate the reaction by adding 2.5 µL of the ATP solution.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

-

-

ADP Detection:

-

Add 10 µL of the ADP² Detection Mix (containing the ADP² Antibody and Tracer) to each well.

-

Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.[5][10][11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line (e.g., Z138 mantle cell lymphoma cells).

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in growth medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium or a vehicle control (e.g., 0.1% DMSO in medium).

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Gently mix on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.

-

Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percent viability for each treatment relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

-

Pharmacokinetic and Toxicological Considerations

While potency and selectivity are primary goals, a successful drug candidate must also possess favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

-

Solubility and Permeability: The phenoxypyridine scaffold generally imparts good lipophilicity, which aids in membrane permeability. However, aqueous solubility can be a challenge and is often modulated by introducing polar or ionizable groups.

-

Metabolic Stability: The ether linkage in the phenoxypyridine scaffold is generally more resistant to metabolic cleavage than in diaryl ether counterparts. However, in vitro assays using liver microsomes are essential to identify potential metabolic liabilities and guide structural modifications. For example, compound 13e (the BTK inhibitor) showed higher stability in human liver microsomes than Ibrutinib.[6]

-

Potential Toxicities: As with many nitrogen-containing heterocyles, potential toxicities must be evaluated. For instance, phenazopyridine, a related aminopyridine compound, is known to cause methemoglobinemia and hemolytic anemia in cases of overdose or in susceptible individuals.[7] Early-stage cytotoxicity screening against non-cancerous cell lines and in vivo safety studies are critical.

Conclusion and Future Outlook

The 6-phenoxypyridin-3-amine scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibitors. Its synthetic tractability, coupled with its ability to engage in key binding interactions with a multitude of biological targets, ensures its continued relevance in drug discovery. The strategic combination of potent on-target activity, demonstrated in the case of BTK inhibitors, with carefully optimized pharmacokinetic profiles will be the key to translating the promise of this versatile scaffold into next-generation therapeutics. Future research will likely focus on further exploring its potential in diverse therapeutic areas and leveraging advanced computational methods to design derivatives with even greater potency and selectivity.

References

-

Marc, S. et al. (2011). Crystal structure of BTK kinase domain complexed with 2-Isopropyl-7-(4-methyl-piperazin-1-yl)-3-(2-pyridin-3-yl-ethyl)-3H-imidazo[4,5-b]pyridin-5-ylamine. RCSB PDB. [Link]

-

An, S. et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs Website. [Link]

-

Zhang, L. et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. [Link]

-

Wang, L. et al. (2016). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. PubMed. [Link]

-

Li, X. et al. (2021). Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. PubMed. [Link]

-

Narayana, B. et al. (2007). Molecular modeling studies of phenoxypyrimidinyl imidazoles as p38 kinase inhibitors using QSAR and docking. PubMed. [Link]

-

Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Wang, M. et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. MDPI. [Link]

-

Gehringer, M. et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

-

Simon, G. et al. (2023). Phenazopyridine. StatPearls - NCBI Bookshelf. [Link]

-

Pecchi, S. et al. (2011). Crystal Structure of PI3K gamma with 3-(2-morpholino-6-(pyridin-3-ylamino)pyrimidin-4-yl)phenol. RCSB PDB. [Link]

-

Klei, H.E. et al. (2010). Crystal structure of human DPP-IV in complex with Sa-(+)-(6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-2-yl)(morpholino)methanone. RCSB PDB. [Link]

-

Liu, Y. et al. (2015). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

-

OpenStax. (2023). 24.6 Synthesis of Amines. OpenStax. [Link]

-

Wikipedia. (n.d.). Phenazopyridine. Wikipedia. [Link]

-

PubChem. (n.d.). Phenazopyridine. PubChem. [Link]

-

Zhao, X. et al. (2018). Design, synthesis and biological evaluation N2-(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives bearing acylamino or DBTD 'head' as potential ALK inhibitors. PubMed. [Link]

-

ResearchGate. (2024). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design? ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Matrix Fine Chemicals. (n.d.). 6-PHENOXYPYRIDIN-3-AMINE | CAS 25194-67-6. Matrix Fine Chemicals. [Link]

-

ResearchGate. (n.d.). Structure-activity relationships of amino-3,5-dicyanopyridines (6a, 6f,...). ResearchGate. [Link]

-

Li, H. & Poulos, T.L. (2010). Structure of neuronal nitric oxide synthase heme domain in complex with 6-(((3R,4R/3S,4S)-4-(3-Phenoxyphenoxy)pyrrolidin-3-yl)methyl)pyridin-2-amine. RCSB PDB. [Link]

-

Wu, P. et al. (2011). CDK2 in complex with inhibitor SU9516. RCSB PDB. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. IJPSR. [Link]

-

Wang, Z. et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

-

Gauthier, D. et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

-

Wang, Y. et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]

-

ResearchGate. (2021). Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2025). Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis. PubMed Central. [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Publishing. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. ijpsr.com [ijpsr.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis and biological evaluation N2-(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives bearing acylamino or DBTD 'head' as potential ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

6-Phenoxypyridin-3-amine: A Core Fragment for Kinase Inhibitor Discovery

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Power of Fragments in Taming Kinases

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The deregulation of kinase activity is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has become a central focus for pharmaceutical research. Over the past two decades, Fragment-Based Drug Discovery (FBDD) has proven to be a powerful and complementary approach to traditional high-throughput screening (HTS) for identifying novel kinase inhibitors. FBDD starts with the identification of low-molecular-weight fragments (typically <300 Da) that bind to the target protein with weak affinity. These initial hits then serve as starting points for the development of more potent and selective lead compounds through structure-guided optimization.

This guide focuses on 6-phenoxypyridin-3-amine , a versatile and privileged fragment that has demonstrated significant potential as a starting point for the development of potent kinase inhibitors. Its inherent structural features, including a hydrogen bond-donating amino group and a phenoxy moiety that can be tailored to explore various pockets within the kinase active site, make it an attractive scaffold for FBDD campaigns. We will delve into the core principles of utilizing this fragment, from its synthesis and initial screening to hit validation and potential optimization strategies. This document is intended to serve as a practical resource for researchers at the forefront of kinase inhibitor development.

The 6-Phenoxypyridin-3-amine Core: Physicochemical Properties and Rationale for Use

The 6-phenoxypyridin-3-amine scaffold possesses a favorable combination of physicochemical properties that make it an excellent starting point for FBDD.

| Property | Value | Significance in FBDD |

| Molecular Weight | 186.21 g/mol | Falls well within the "Rule of Three" for fragments (<300 Da), ensuring good ligand efficiency. |

| cLogP | ~2.5 | Provides a balance of solubility and permeability, crucial for good oral bioavailability in later stages. |

| Hydrogen Bond Donors | 1 (amine) | The primary amine can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase. |

| Hydrogen Bond Acceptors | 2 (pyridine N, ether O) | Offers additional points for interaction with the protein backbone or side chains. |

| Rotatable Bonds | 2 | Limited flexibility reduces the entropic penalty upon binding, leading to higher affinity. |

The rationale for its use as a kinase inhibitor fragment is rooted in its ability to mimic the purine core of ATP, the natural substrate for kinases. The pyridine nitrogen and the exocyclic amine can form key hydrogen bonds with the "hinge" region of the kinase active site, a conserved structural motif that anchors ATP. The phenoxy group provides a vector for chemical elaboration, allowing for the exploration of more variable regions of the ATP-binding pocket to achieve potency and selectivity.

Synthesis of 6-Phenoxypyridin-3-amine: A Step-by-Step Protocol

The synthesis of 6-phenoxypyridin-3-amine can be readily achieved through a nucleophilic aromatic substitution (SNAr) reaction followed by reduction. A common and efficient route starts from 3-amino-6-chloropyridine and phenol.

Experimental Protocol: Synthesis of 6-Phenoxypyridin-3-amine

Materials:

-

3-Amino-6-chloropyridine

-

Phenol

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-6-chloropyridine (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The concentration should be approximately 0.5 M with respect to the 3-amino-6-chloropyridine.

-

Heating: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 6-phenoxypyridin-3-amine as a pure solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of phenol and other sensitive reagents.

-

Excess Phenol and Base: The use of a slight excess of phenol and a stronger base like potassium carbonate drives the SNAr reaction to completion.

-

High Temperature: SNAr reactions on electron-rich pyridine rings often require elevated temperatures to proceed at a reasonable rate.

-

Aqueous Work-up: Removes the inorganic salts (potassium carbonate and potassium chloride) and excess DMF.

-

Chromatographic Purification: Ensures the final product is of high purity, which is critical for subsequent biological and biophysical assays.

Fragment Screening and Hit Validation: Identifying Kinase Binders

Once synthesized and purified, 6-phenoxypyridin-3-amine is incorporated into a fragment library for screening against the kinase target of interest. Due to the weak affinities typical of fragments, sensitive biophysical techniques are required for initial hit identification.

Workflow for Fragment Screening and Hit Validation

Caption: A typical workflow for fragment-based drug discovery (FBDD).

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a robust method for measuring kinase activity and inhibition in a high-throughput format.[1] This protocol outlines a competitive binding assay format.

Principle:

This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the fragment inhibitor. A terbium-labeled antibody binds to the kinase, serving as the FRET donor. When the tracer is bound to the kinase, FRET occurs. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.

Materials:

-

Kinase of interest (e.g., PI3K, CDK2)

-

Terbium-labeled anti-tag antibody (e.g., anti-GST, anti-His)

-

Fluorescently labeled ATP-competitive tracer

-

6-phenoxypyridin-3-amine stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (typically contains HEPES, MgCl2, Brij-35, and EGTA)

-

384-well low-volume black plates

-

TR-FRET enabled plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase/antibody solution in assay buffer. The final concentration of the kinase and antibody will need to be optimized for each specific kinase-tracer pair.

-

Prepare a 2X tracer solution in assay buffer. The optimal concentration is typically at or near the Kd of the tracer for the kinase.

-

Prepare a serial dilution of 6-phenoxypyridin-3-amine in DMSO, then dilute into assay buffer to create a 4X final concentration series.

-

-

Assay Plate Setup:

-

Add 5 µL of the 4X fragment dilution series to the assay plate.

-

Add 5 µL of the 2X kinase/antibody solution to all wells.

-

Add 10 µL of the 2X tracer solution to all wells to initiate the binding reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[2]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the fragment concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Self-Validating System:

-

Positive Control: A known potent inhibitor of the kinase should be included to confirm assay performance.

-

Negative Control: Wells containing only DMSO (no inhibitor) are used to define the 100% activity window.

-

Background Correction: Wells without kinase or without tracer can be used to determine background fluorescence.

Detailed Protocol: Surface Plasmon Resonance (SPR) for Fragment Binding Analysis

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. It is highly sensitive and can detect the weak binding of fragments to a target protein.[3]

Principle:

The kinase is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the kinase causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU). The magnitude of the response is proportional to the amount of bound fragment.

Materials:

-

SPR instrument (e.g., Biacore, Carterra)

-

Sensor chip (e.g., CM5, NTA)

-

Kinase of interest

-

Immobilization reagents (e.g., EDC/NHS for amine coupling, NiCl2 for His-tag capture)

-

6-phenoxypyridin-3-amine stock solution

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Kinase Immobilization:

-

Immobilize the kinase onto the sensor chip surface according to the manufacturer's instructions. Amine coupling is a common method, but site-specific capture methods (e.g., via a His-tag) can ensure a more homogenous surface.[3]

-

A reference flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding.

-

-

Fragment Screening:

-

Prepare a dilution series of 6-phenoxypyridin-3-amine in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.

-

Inject the fragment solutions over the kinase-immobilized and reference flow cells.

-

Monitor the binding response in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.

-

For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

-

Kinetic parameters (ka and kd) can also be determined by fitting the association and dissociation phases of the sensorgram.

-

Causality Behind Experimental Choices:

-

Reference Flow Cell: This is crucial for distinguishing true binding events from artifacts such as non-specific binding to the sensor surface or bulk refractive index changes due to the sample buffer.

-

DMSO Calibration: If the fragment is dissolved in DMSO, it is important to perform a DMSO calibration to correct for the solvent's contribution to the refractive index.

-

Multiple Concentrations: Screening at a single high concentration can lead to false positives. A dose-response analysis provides much higher confidence in the identified hits.

Structure-Activity Relationship (SAR) and Lead Optimization

Once 6-phenoxypyridin-3-amine has been validated as a binder to the kinase of interest, the next step is to explore the structure-activity relationship (SAR) to improve its potency and selectivity. This involves synthesizing and testing a series of analogs with modifications at various positions of the scaffold.

Key Vectors for Modification:

-

Phenoxy Ring: Substitution on the phenoxy ring can explore interactions with the ribose-binding pocket and the solvent-exposed region of the ATP-binding site. Electron-donating and electron-withdrawing groups, as well as bulkier substituents, can be explored to probe for favorable interactions.

-

Pyridine Ring: Modifications to the pyridine ring itself are less common as it is often involved in key hinge-binding interactions. However, substitutions at the 4- and 5-positions can be explored to fine-tune the electronic properties and solubility of the molecule.

-

Amine Group: The primary amine is often crucial for hinge binding. However, in some cases, N-alkylation or acylation can lead to improved potency by accessing additional pockets.

Illustrative (Hypothetical) SAR Data for 6-Phenoxypyridin-3-amine Analogs

The following table presents hypothetical IC50 data for a series of analogs against two kinases to illustrate how SAR data might be interpreted.

| Compound | R1 | R2 | Kinase A IC50 (µM) | Kinase B IC50 (µM) |

| 1 (Core Fragment) | H | H | 150 | 200 |

| 2 | 4-F | H | 75 | 180 |

| 3 | 3-Cl | H | 200 | 250 |

| 4 | 4-OCH3 | H | 50 | 150 |

| 5 | H | CH3 | 300 | 400 |

| 6 | 4-OCH3 | CH3 | 100 | 350 |

Interpretation of Hypothetical SAR:

-

Effect of Phenoxy Substitution (R1): The data suggests that electron-donating groups at the 4-position of the phenoxy ring (e.g., 4-F, 4-OCH3) are beneficial for activity against Kinase A, while a meta-substituent (3-Cl) is detrimental. This indicates a specific pocket in Kinase A that can accommodate these substituents.

-

Effect of Amine Substitution (R2): N-methylation of the amine (Compound 5) is detrimental to the activity against both kinases, suggesting that the primary amine is critical for a key hydrogen bonding interaction.

Visualizing the Path to Optimization

Caption: The iterative cycle of lead optimization starting from a fragment hit.

Structural Biology: Understanding the Binding Mode

Elucidating the three-dimensional structure of a fragment-kinase complex is invaluable for guiding the lead optimization process. X-ray crystallography is the gold standard for obtaining this information. In the absence of a crystal structure for 6-phenoxypyridin-3-amine itself bound to a kinase, we can infer a likely binding mode based on the structures of related inhibitors.

The aminopyridine moiety is expected to form two hydrogen bonds with the backbone of the kinase hinge region. The phenoxy group would then be positioned to explore either the ribose-binding pocket or the solvent-exposed region, providing opportunities for structure-based design of more potent and selective inhibitors.

Conclusion and Future Directions

6-Phenoxypyridin-3-amine represents a highly valuable and versatile starting point for the discovery of novel kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and ability to engage the conserved hinge region of kinases make it an ideal fragment for FBDD campaigns. This guide has provided a comprehensive overview of the key considerations and experimental protocols for utilizing this fragment, from its synthesis to hit validation and lead optimization.

Future efforts in this area could focus on expanding the chemical space around the 6-phenoxypyridin-3-amine core by exploring novel substitutions on the phenoxy ring and investigating the potential for bioisosteric replacements of the pyridine and phenoxy moieties. Furthermore, the systematic application of the biophysical and biochemical assays outlined in this guide will be crucial for identifying the most promising lead candidates for further development. The continued exploration of this privileged fragment holds great promise for the discovery of the next generation of targeted kinase inhibitors.

References

-

Hughes, S. J., et al. (2011). Fragment based discovery of a novel and selective PI3 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(21), 6586-6590. [Link]

-

Matrix Fine Chemicals. (n.d.). 6-PHENOXYPYRIDIN-3-AMINE. Retrieved from [Link]

-

The Institute of Cancer Research. (2022, September 23). ICR and Enamine announce new collaboration in fragment-based drug discovery. Retrieved from [Link]

-

Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(45), 29467-29482. [Link]

-

Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

-

Biorxiv. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. Retrieved from [Link]

Sources

Technical Guide: Solubility of 6-Phenoxypyridin-3-amine Dihydrochloride in DMSO

This guide details the solubility characteristics, preparation protocols, and critical handling parameters for 6-phenoxypyridin-3-amine dihydrochloride in Dimethyl Sulfoxide (DMSO). It is designed for researchers requiring high-precision stock solutions for biological assays or synthetic workflows.

Executive Summary & Chemical Identity

6-Phenoxypyridin-3-amine dihydrochloride is a substituted aminopyridine often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis) or as a reagent in cross-coupling reactions.

-

Compound Name: 6-Phenoxypyridin-3-amine dihydrochloride[1]

-

CAS Number: 1181458-67-2 (Salt form); 25194-67-6 (Free base)

-

Molecular Weight: ~259.13 g/mol [1]

-

Molecular Formula:

[1] -

Physical State: Typically an off-white to pale yellow hygroscopic solid.

Core Solubility Insight:

While the free base is lipophilic, the dihydrochloride salt exhibits high lattice energy and significant polarity. DMSO, being a polar aprotic solvent, is an excellent vehicle for this compound, capable of disrupting the ionic lattice. However, the dissolution releases two equivalents of protons (

Physicochemical Context: The DMSO Interaction

Understanding why the compound dissolves is critical for troubleshooting.

-

Solvation Mechanism: DMSO acts as a Lewis base. The oxygen atom of the sulfoxide group accepts hydrogen bonds from the ammonium protons (

) of the salt, effectively solvating the cation. -

Chloride Handling: DMSO solvates anions poorly compared to water. Consequently, while the organic cation is stabilized, the chloride counter-ions remain relatively "naked," which can increase the ionic strength of the solution significantly.

-

Acidity Warning: Dissolving 6-phenoxypyridin-3-amine dihydrochloride generates a solution that behaves like a solution of anhydrous HCl in DMSO. A 100 mM stock solution will have a high effective acidity, which can degrade sensitive co-solutes or shock biological systems upon dilution.

Solubility Estimates (Empirical Guidelines)

| Solvent | Estimated Solubility Limit (25°C) | Notes |

| Anhydrous DMSO | ~50 - 100 mM (approx. 13 - 26 mg/mL) | Recommended. May require vortexing/sonication.[2] |

| Water | > 100 mM | Highly soluble, but prone to hydrolysis/oxidation over time. |

| Ethanol | < 10 mM | Poor solubility for the dihydrochloride salt. |

Protocol: Preparation of High-Integrity Stock Solutions

Materials Required[2][3][4][5][6][7][8][9][10]

-

Compound: 6-Phenoxypyridin-3-amine dihydrochloride (Store at -20°C, desiccated).

-

Solvent: DMSO, Anhydrous (≥99.9%, treated with molecular sieves to minimize water content).

-

Equipment: Analytical balance, vortex mixer, ultrasonic bath (optional), amber glass vials (borosilicate).

Step-by-Step Workflow

Step 1: Environmental Control (Hygroscopicity Check) The dihydrochloride salt is hygroscopic. Moisture absorption alters the effective molecular weight, leading to concentration errors.

-

Action: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly or use a dry box/glove bag if high precision (<5% error) is required.

Step 2: Gravimetric Preparation (Target: 50 mM Stock)

-

Calculation: To prepare 1 mL of a 50 mM solution:

-

Action: Weigh ~13.0 mg of solid into a sterile amber vial. Record the exact mass to adjust the final solvent volume for precision.

Step 3: Solvation (The "Wetting" Technique)

-

Action: Add 50% of the calculated DMSO volume.

-

Reasoning: Adding solvent in two stages prevents the formation of a "gel" layer on the solid surface, which can slow dissolution.

-

Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate at 40 kHz for 5-minute intervals. Do not exceed 40°C to prevent degradation.

-

Completion: Add the remaining DMSO to reach the target volume. Vortex again.

Step 4: Visual Validation

-

Inspect the solution against a light source. It should be clear and free of particulate matter.

-

Troubleshooting: If the solution appears hazy, it may indicate moisture contamination (causing "salting out") or impurities. Spin down in a centrifuge (10,000 x g for 5 min) to check for pellet formation.

Critical Workflow Visualization

The following diagram illustrates the decision logic for dissolving and diluting the compound, emphasizing the "Acidic Shock" checkpoint often overlooked in standard protocols.

Caption: Logical workflow for preparation and usage, highlighting the critical acidity check during aqueous dilution.

Storage and Stability

-

Temperature: Store stock solutions at -20°C or lower.

-

Container: Use amber glass or polypropylene vials to prevent photodegradation.

-

Freeze/Thaw: Limit to <3 cycles. The formation of condensation during thawing is the primary cause of precipitation (water ingress reduces solubility of the lipophilic core).

-

Shelf Life: Freshly prepared stocks are recommended. Under optimal conditions, stability is estimated at 3–6 months.

Biological Application Notes

When diluting this dihydrochloride salt into biological media (e.g., cell culture media or enzymatic buffers):

-

Buffering Capacity: Ensure the assay buffer (e.g., HEPES, Tris) is strong enough to neutralize the 2 equivalents of HCl released.

-

Example: Diluting a 50 mM stock 1:1000 yields 50 µM compound but also 100 µM HCl. In unbuffered saline, this drops pH significantly. In 25 mM HEPES, the shift is negligible.

-

-

Precipitation Risk: Upon dilution into aqueous media, the lipophilic "phenoxypyridine" core may precipitate if the final concentration exceeds ~100 µM, despite the salt form. Always perform a "dummy dilution" (compound + media, no cells) and inspect microscopically before adding to cells.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235398, 6-Phenoxypyridin-3-amine. Retrieved from [Link]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (General reference for salt solubility in DMSO). Retrieved from [Link]

- Balbach, S., & Korn, C. (2004).Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.

Sources

Technical Guide: Spectroscopic Characterization of 6-Phenoxypyridin-3-amine

The following technical guide details the spectroscopic characterization of 6-phenoxypyridin-3-amine , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Significance

6-Phenoxypyridin-3-amine (also known as 5-amino-2-phenoxypyridine) is a privileged scaffold in drug discovery, serving as the core pharmacophore for various tyrosine kinase inhibitors (e.g., in oncology and immunology). Its structural duality—combining a hydrogen-bond donor (amine) with a lipophilic aromatic ether (phenoxy)—makes it ideal for occupying the ATP-binding pockets of enzymes.

| Property | Detail |

| IUPAC Name | 6-phenoxy-3-pyridinamine |

| CAS Number | 25194-67-6 |

| Molecular Formula | |

| Molecular Weight | 186.21 g/mol |

| SMILES | Nc1ccc(Oc2ccccc2)nc1 |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water. |

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to analyzing the spectra, as the most common impurities stem from the precursor. The compound is typically synthesized via an

Reaction Workflow

-

Nucleophilic Substitution: 2-Chloro-5-nitropyridine reacts with phenol (base-catalyzed) to form 2-phenoxy-5-nitropyridine.

-

Reduction: The nitro group is reduced (e.g.,

or

Figure 1: Synthetic route to 6-phenoxypyridin-3-amine.

Spectroscopic Characterization

The following data represents the consensus characterization for the pure compound.

A. Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Key Signal: The molecule protonates readily at the pyridine nitrogen or the exocyclic amine.

-

Diagnostic Ion:

- : m/z 187.2 (Base Peak)

-

Fragment: m/z 94.1 (Phenol loss, often observed at high collision energy).

B. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

The spectrum is characterized by a distinct pyridine coupling pattern and a monosubstituted benzene ring.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.55 | Doublet ( | 1H | Pyridine H-2 | Ortho to amine; most deshielded due to adj. N. |

| 7.32 – 7.38 | Multiplet | 2H | Phenoxy m-H | Meta protons of the phenyl ring. |

| 7.05 – 7.15 | Multiplet | 4H | Overlap | Phenoxy o-H , p-H and Pyridine H-4 . |

| 6.78 | Doublet ( | 1H | Pyridine H-5 | Ortho to ether; shielded by electron-donating oxygen. |

| 5.10 | Broad Singlet | 2H | -NH | Exchangeable amine protons (disappears with |

Critical Interpretation:

-

The "Pyridine Split": Distinguishing the pyridine protons is crucial. H-2 (position 6 relative to phenoxy) is a sharp doublet with small coupling (meta-coupling to H-4). H-5 (position 3 relative to phenoxy) is a doublet with large ortho-coupling (

Hz). -

Purity Check: Watch for a singlet at

8.35 (residual 2-chloro-5-nitropyridine) or broad peaks >10 ppm (carboxylic acid impurities if hydrolysis occurred).

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr pellet.

| Wavenumber ( | Vibration Mode | Functional Group |

| 3420, 3340 | Stretching (Sym/Asym) | Primary Amine ( |

| 3050 | Stretching | Aromatic |

| 1625 | Bending (Scissoring) | Amine |

| 1585, 1480 | Stretching | Pyridine/Benzene Ring |

| 1240 | Stretching | Aryl Ether ( |

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities affect biological assay reproducibility.

-

Residual Nitro Intermediate:

-

Detection: Yellow color (pure amine is off-white/pale brown).

-

NMR: Presence of downfield protons (

9.0+) from 2-phenoxy-5-nitropyridine.

-

-

Phenol Carryover:

-

Detection: Distinct "medicinal" odor.

-

LC-MS: Peak at m/z 95 (Negative mode).

-

-

Oxidation Products (Azo dimers):

-

Detection: Darkening of solid upon storage.

-

Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Analytical Workflow Diagram

Figure 2: Quality control decision tree for validation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53874616, 6-Phenoxypyridin-3-amine. Retrieved from [Link]

-

Matrix Fine Chemicals. Product Specification: 6-Phenoxypyridin-3-amine (CAS 25194-67-6). Retrieved from [Link]

- Google Patents (2012).CN102762534A - Arylsulfone derivatives as calcium channel blockers (Example 8).

Sources

6-Phenoxypyridin-3-amine Dihydrochloride: Technical Guide & Commercial Profile

Executive Summary: The Hidden Backbone

6-Phenoxypyridin-3-amine dihydrochloride (CAS: 1181458-67-2) is a critical heterocyclic building block, primarily utilized in the synthesis of Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, and Tyro3). Its structural significance lies in the phenoxy-pyridine motif, which often occupies the hydrophobic pocket of the ATP-binding site in kinase enzymes, providing essential pi-stacking interactions.

While the free base (CAS: 25194-67-6) is the standard commercial form, the dihydrochloride salt offers superior oxidative stability and solubility in polar protic solvents, making it the preferred choice for GMP-regulated process chemistry and long-term storage.

Chemical Profile & Specifications

Identity & Physicochemical Properties

The dihydrochloride salt is a white to off-white crystalline solid, distinct from the often waxy or low-melting free base.

| Feature | Specification |

| Compound Name | 6-Phenoxypyridin-3-amine dihydrochloride |

| Synonyms | 3-Amino-6-phenoxypyridine 2HCl; 6-Phenoxy-3-pyridinamine dihydrochloride |

| CAS Number (Salt) | 1181458-67-2 |

| CAS Number (Free Base) | 25194-67-6 |

| Molecular Formula | C₁₁H₁₀N₂O[1] · 2HCl |

| Molecular Weight | 259.13 g/mol (Salt) / 186.21 g/mol (Base) |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O |

| Purity Standard | ≥97% (HPLC), typically ≥98% for commercial batches |

| Appearance | White to pale yellow hygroscopic powder |

Commercial Availability & Supply Chain

The supply chain for this compound is bifurcated. The free base is a commodity chemical, while the dihydrochloride is a "Tier 2" specialty item, often requiring lead times of 2-3 weeks if not in stock at major aggregators.

| Supplier Tier | Key Vendors | Availability (Salt) | Availability (Free Base) |

| Tier 1 (Global) | Sigma-Aldrich (MilliporeSigma), Fisher Scientific | Low (Often Custom) | High (Catalog Item) |

| Tier 2 (Specialist) | BLD Pharm, Enamine, Combi-Blocks | Medium (Catalog: BD01043876) | High |

| Tier 3 (Bulk) | Ambeed, Matrix Fine Chemicals | High (Bulk Orders) | High |

Sourcing Insight: If the dihydrochloride is out of stock, purchase the high-purity free base (CAS 25194-67-6) and perform the Salt Formation Protocol (Section 4) in-house. This is often 40% cheaper and eliminates lead times.[2]

Technical Deep Dive: Synthesis & Quality Control

Synthetic Pathway (SNAr & Reduction)

The synthesis relies on a nucleophilic aromatic substitution followed by a nitro-group reduction. The salt formation is the final purification step.[2]

Figure 1: Industrial synthesis route from 2-chloro-5-nitropyridine. The SnAr step is regioselective due to the activating nitro group.[2]

Impurity Profile & QC

When sourcing or synthesizing, monitor these critical impurities via LCMS:

-

Unreacted Phenol: Detectable by smell and HPLC (RT ~1.5 min earlier than product on C18).

-

Azo-dimer: Formed during incomplete or aggressive reduction of the nitro group.

-

Regioisomers: Rare, but possible if starting material (2-chloro-5-nitropyridine) is contaminated with 2-chloro-3-nitropyridine.

Experimental Protocols

Protocol: Conversion of Free Base to Dihydrochloride

Objective: Generate stable 6-phenoxypyridin-3-amine 2HCl from commercial free base. Scale: 10.0 g (53.7 mmol) input.

Reagents:

-

6-Phenoxypyridin-3-amine (Free Base): 10.0 g

-

Dichloromethane (DCM): 100 mL[2]

-

HCl (4M in Dioxane): 30 mL (120 mmol, 2.2 equiv)

-

Diethyl Ether (Et₂O): 200 mL[2]

Workflow:

-

Dissolution: Dissolve 10.0 g of free base in 100 mL DCM in a 500 mL round-bottom flask. Ensure complete solubility (sonicate if necessary).[2]

-

Acidification: Cool the solution to 0°C in an ice bath. Add 4M HCl/Dioxane dropwise over 10 minutes. Note: A thick white precipitate will form immediately.

-

Precipitation: Remove ice bath and stir at room temperature for 30 minutes.

-

Dilution: Add 200 mL of Diethyl Ether to drive precipitation to completion.

-

Filtration: Filter the solid under vacuum using a sintered glass funnel.

-

Washing: Wash the filter cake with cold Et₂O (2 x 50 mL) to remove excess HCl and organic impurities.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

-

Yield: ~13.5 g (97%).

-

Storage: Store in a desiccator at 4°C.

-

Application Workflow: Urea Formation (Kinase Inhibitor Synthesis)

This compound is frequently reacted with isocyanates to form urea linkages.[2]

Figure 2: Standard medicinal chemistry workflow for utilizing the dihydrochloride salt in urea synthesis.

Safety & Handling (E-E-A-T)

| Hazard Class | H-Statement | Precaution |

| Acute Toxicity | H302 (Harmful if swallowed) | Wear FFP3 mask; handle in fume hood. |

| Skin Irritation | H315 (Causes skin irritation) | Nitrile gloves (0.11 mm) required.[2] |

| Eye Irritation | H319 (Causes serious eye irritation) | Safety glasses with side shields.[2] |

| Specific Hazard | Hygroscopic (Salt form) | CRITICAL: The 2HCl salt absorbs moisture rapidly, turning into a sticky gum.[2] Weigh quickly and reseal containers immediately. |

Self-Validating Safety Check: Before running a reaction, check the physical state of the salt. If it appears "clumpy" or translucent rather than an opaque white powder, it has absorbed water.[2] Recrystallize from MeOH/Et₂O or dry under vacuum with P₂O₅ before use to ensure accurate stoichiometry.[2]

References

-

BLD Pharm. Product Analysis: 6-Phenoxypyridin-3-amine dihydrochloride (CAS 1181458-67-2).[3] Retrieved from [2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10065094 (6-Phenoxypyridin-3-amine). Retrieved from [2]

-

Fisher Scientific. Safety Data Sheet: 6-Phenoxy-3-pyridinamine.[1] Retrieved from

-

Google Patents. Synthesis of Amino-substituted Isothiazoles (HK1215250A1).[2] (Contextual usage of phenoxypyridine amines in kinase synthesis). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 6-Phenoxypyridin-3-amine for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

The 6-phenoxypyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic and structural features make it an attractive starting point for the design of kinase inhibitors and other targeted therapies. This guide provides a detailed overview of synthetic strategies for the derivatization of 6-phenoxypyridin-3-amine, the rationale behind these modifications for structure-activity relationship (SAR) studies, and protocols for the biological evaluation of the resulting analogs.

Introduction: The Significance of the 6-Phenoxypyridin-3-amine Scaffold

The pyridine ring, a bioisostere of a phenyl group, offers a key advantage in drug design: the nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, influencing solubility and target engagement. The phenoxy group at the 6-position provides a lipophilic handle that can be modified to explore hydrophobic pockets within a target protein. The amine group at the 3-position is a versatile functional group that can be readily derivatized to introduce a wide range of substituents, allowing for the systematic probing of a target's binding site.

Derivatives of this scaffold have shown potent inhibitory activity against several important kinase targets, including Bruton's tyrosine kinase (BTK), p38 mitogen-activated protein kinase (MAPK), and cyclin-dependent kinases (CDKs).[1][2][3] Understanding the SAR of these derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

Derivatization Strategies for SAR Exploration

The derivatization of 6-phenoxypyridin-3-amine can be systematically approached by modifying three key regions of the molecule: the 3-amino group, the pyridine ring, and the phenoxy moiety. The choice of derivatization strategy is guided by the specific research question and the nature of the biological target.

Caption: Derivatization strategies for 6-phenoxypyridin-3-amine.

Derivatization of the 3-Amino Group

The primary amine at the 3-position is the most common site for derivatization, offering a facile route to a wide range of analogs.

Amide coupling is a fundamental transformation in medicinal chemistry, allowing for the introduction of a vast array of substituents. The resulting amide bond can act as a hydrogen bond donor and acceptor, crucial for interactions with protein backbones.

Rationale for SAR:

-

Exploring Binding Pockets: Introducing various acyl groups with different sizes, shapes, and electronic properties allows for the exploration of the steric and electronic requirements of the target's binding site.

-

Modulating Physicochemical Properties: The nature of the R group in the acyl moiety can significantly impact the solubility, lipophilicity, and metabolic stability of the final compound.

Protocol 1: HATU-Mediated Amide Coupling [4]

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent.

Materials:

-

6-Phenoxypyridin-3-amine

-

Carboxylic acid of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

-

Add 6-phenoxypyridin-3-amine (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Urea and thiourea moieties are excellent hydrogen bond donors and can form multiple interactions with the target protein. They are often used to mimic the interactions of natural ligands.

Rationale for SAR:

-

Mimicking Key Interactions: The N-H protons of the urea are excellent hydrogen bond donors, while the carbonyl oxygen is a good acceptor.

-

Improving Potency and Selectivity: The rigid nature of the urea bond can orient substituents in a specific manner, leading to improved potency and selectivity.

Protocol 2: Urea Synthesis via Isocyanate [5]

Materials:

-

6-Phenoxypyridin-3-amine

-

Isocyanate of interest (or generated in situ from an amine and phosgene or a phosgene equivalent)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve 6-phenoxypyridin-3-amine (1.0 equivalent) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the isocyanate (1.05 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-